1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxyphenyl group, an ethynyl linkage, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group is replaced by a methoxy group using a suitable methylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the ethynyl group to an ethyl group or to reduce other functional groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or at the ethynyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and suitable solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce ethyl derivatives.
Scientific Research Applications
1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders, cancer, and other diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors, and to elucidate its mechanism of action.
Industrial Applications: The compound may be used in the development of new materials, catalysts, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-((4-Methoxyphenyl)ethynyl)-2-phenylisoquinoline: Similar structure but lacks the tetrahydroisoquinoline core.
1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a quinoline core instead of isoquinoline.
1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives: Various derivatives with different substituents on the aromatic rings or the ethynyl group.
Uniqueness: this compound is unique due to its specific combination of functional groups and its tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
778577-62-1 |
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Molecular Formula |
C24H21NO |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethynyl]-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H21NO/c1-26-22-14-11-19(12-15-22)13-16-24-23-10-6-5-7-20(23)17-18-25(24)21-8-3-2-4-9-21/h2-12,14-15,24H,17-18H2,1H3 |
InChI Key |
IIOWOABFCJAWSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2C3=CC=CC=C3CCN2C4=CC=CC=C4 |
Origin of Product |
United States |
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